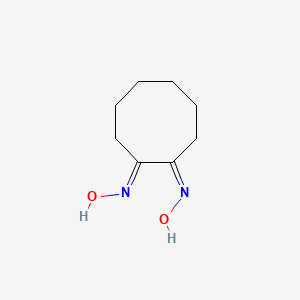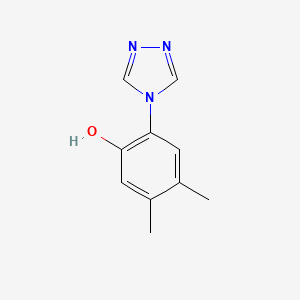
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT is a synthetic peptide derivative used primarily in research settings. This compound is a modified version of the human growth hormone-releasing factor, which plays a crucial role in stimulating the release of growth hormone from the pituitary gland.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, employing preparative HPLC systems.
Chemical Reactions Analysis
Types of Reactions
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitution is typically performed during the synthesis phase using protected amino acid derivatives.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating growth hormone release and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in growth hormone deficiencies and related disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT involves binding to specific receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of growth hormone. The molecular targets include the growth hormone-releasing hormone receptor and associated signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway.
Comparison with Similar Compounds
Similar Compounds
(BETA-ASP3)-VIP (HUMAN, MOUSE, RAT) TRIFLUOROACETATE SALT: Another peptide derivative with similar synthetic and research applications.
(BETA-ASP3)-SOMATOSTATIN (HUMAN) TRIFLUOROACETATE SALT: A peptide involved in inhibiting the release of growth hormone.
Uniqueness
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT is unique due to its specific role in stimulating growth hormone release, making it a valuable tool for studying growth regulation and potential therapeutic applications.
Properties
CAS No. |
142985-02-2 |
|---|---|
Molecular Formula |
C8H26O3Si4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





